molecular formula C10H6BrClFN B14034142 6-Bromo-7-chloro-8-fluoro-2-methylquinoline

6-Bromo-7-chloro-8-fluoro-2-methylquinoline

Cat. No.: B14034142
M. Wt: 274.51 g/mol
InChI Key: TZLJLQORIHKZMI-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-8-fluoro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring, along with a methyl group at the 2-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-8-fluoro-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-8-fluoro-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-chloro-8-fluoro-2-methylquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H6BrClFN

Molecular Weight

274.51 g/mol

IUPAC Name

6-bromo-7-chloro-8-fluoro-2-methylquinoline

InChI

InChI=1S/C10H6BrClFN/c1-5-2-3-6-4-7(11)8(12)9(13)10(6)14-5/h2-4H,1H3

InChI Key

TZLJLQORIHKZMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2C=C1)Br)Cl)F

Origin of Product

United States

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